4-Chloro-6-(4-(2-chlorophenyl)piperazino)-2-(methylsulfanyl)pyrimidine
Description
4-Chloro-6-(4-(2-chlorophenyl)piperazino)-2-(methylsulfanyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with chlorine, a methylsulfanyl group, and a piperazino moiety bearing a 2-chlorophenyl substituent. This structure combines electron-withdrawing (chlorine) and lipophilic (methylsulfanyl) groups, which may enhance its pharmacokinetic properties, such as membrane permeability and metabolic stability. The piperazino group, a common pharmacophore in medicinal chemistry, is known to influence receptor binding affinity, particularly in CNS-targeting agents .
Properties
IUPAC Name |
4-chloro-6-[4-(2-chlorophenyl)piperazin-1-yl]-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4S/c1-22-15-18-13(17)10-14(19-15)21-8-6-20(7-9-21)12-5-3-2-4-11(12)16/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBAHESKXBWMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCN(CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801153509 | |
| Record name | 4-Chloro-6-[4-(2-chlorophenyl)-1-piperazinyl]-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339017-77-5 | |
| Record name | 4-Chloro-6-[4-(2-chlorophenyl)-1-piperazinyl]-2-(methylthio)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339017-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-[4-(2-chlorophenyl)-1-piperazinyl]-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Chloro-6-(4-(2-chlorophenyl)piperazino)-2-(methylsulfanyl)pyrimidine, identified by its CAS number 339017-77-5, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C15H16Cl2N4S
- Molecular Weight : 355.3 g/mol
- IUPAC Name : 4-chloro-6-[4-(2-chlorophenyl)piperazin-1-yl]-2-methylsulfanylpyrimidine
Pharmacological Properties
Research indicates that pyrimidine derivatives, including this compound, exhibit a range of biological activities:
-
Antimicrobial Activity :
- A study by Fellah et al. (1996) highlighted the compound's selective growth inhibition against Cryptococcus neoformans, suggesting potential applications in treating fungal infections.
- Additional research indicates that pyrimidine derivatives can demonstrate antibacterial properties against strains such as E. coli and S. aureus .
- Anticancer Activity :
- Anti-inflammatory Effects :
-
CNS Activity :
- The compound may also possess CNS activity, with related piperazine derivatives exhibiting tranquilizing and analgesic effects in various studies.
Case Studies and Research Findings
Several studies provide insights into the biological activity of this compound:
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, which is essential for DNA synthesis in rapidly dividing cells .
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest, particularly at the G1 phase, leading to increased apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s closest analogs include pyrimidine derivatives with variations in substituents at positions 2, 4, and 6 (Table 1). Key distinctions include:
- Substituent at Position 2: The methylsulfanyl group in the target compound contrasts with amino (e.g., 4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine, Catalog 166550) or ethoxycarbonyl groups (e.g., 6-Chloro-2-(4-ethoxycarbonylpiperazino)-N-(2,4-difluorobenzyl)pyrimidin-4-amine in ).
- Piperazino Substituents: The 2-chlorophenyl group on the piperazine ring differs from 2,3-dimethylphenyl (Catalog 166550) or 4-ethoxycarbonyl (). Electron-withdrawing chloro substituents may reduce piperazine basicity (pKa ~7.5 vs. ~8.2 for dimethylphenyl analogs), affecting protonation and receptor interactions .
- Position 4 Chlorine : Common in all analogs, this group likely contributes to electrophilic reactivity, facilitating nucleophilic substitutions in synthesis .
Pharmacological and Physicochemical Properties
- Solubility : The methylsulfanyl group reduces aqueous solubility compared to amine-substituted analogs (e.g., Catalog 166546: 260.73 g/mol, solubility ~0.1 mg/mL) but increases lipid solubility, favoring CNS activity .
- Receptor Affinity: Piperazino-substituted pyrimidines often target serotonin (5-HT) or dopamine receptors. The 2-chlorophenyl group may confer selectivity for 5-HT1A receptors, as seen in related arylpiperazine derivatives (Chen et al., 2006; Ghorab et al., 2009) .
Table 1: Comparison of Structural Analogs
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
